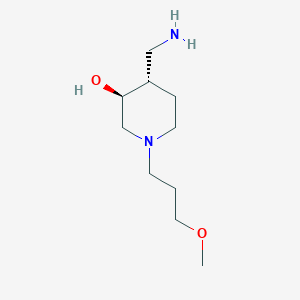
(3S,4S)-4-(aminomethyl)-1-(3-methoxypropyl)piperidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4S)-4-(aminomethyl)-1-(3-methoxypropyl)piperidin-3-ol is a chiral piperidine derivative. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities and applications in drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-4-(aminomethyl)-1-(3-methoxypropyl)piperidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine derivatives.
Functional Group Introduction: Introduction of the aminomethyl group and the methoxypropyl group can be achieved through various organic reactions, such as nucleophilic substitution and reductive amination.
Chiral Resolution: The stereochemistry (3S,4S) can be achieved through chiral resolution techniques or by using chiral catalysts during the synthesis.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, including the use of continuous flow reactors and process intensification techniques to improve yield and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: Reduction reactions could target the aminomethyl group.
Substitution: The methoxypropyl group may be involved in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a secondary amine.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Chiral Catalysts: Potential use in asymmetric synthesis as a chiral auxiliary or catalyst.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Receptor Binding: May interact with biological receptors, influencing various physiological processes.
Medicine
Drug Development: Investigated for potential therapeutic applications, such as in the treatment of neurological disorders.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry
Chemical Manufacturing: Used in the production of fine chemicals and pharmaceuticals.
Material Science:
Mecanismo De Acción
The mechanism of action of (3S,4S)-4-(aminomethyl)-1-(3-methoxypropyl)piperidin-3-ol would depend on its specific biological target. Generally, it could involve:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or alteration of receptor function.
Comparación Con Compuestos Similares
Similar Compounds
(3S,4S)-4-(aminomethyl)piperidin-3-ol: Lacks the methoxypropyl group.
(3S,4S)-4-(aminomethyl)-1-(2-methoxyethyl)piperidin-3-ol: Similar structure with a different alkyl chain length.
Uniqueness
Structural Features: The presence of both the aminomethyl and methoxypropyl groups in a specific stereochemistry.
Biological Activity: Potentially unique interactions with biological targets due to its specific structure.
Propiedades
Número CAS |
838847-23-7 |
|---|---|
Fórmula molecular |
C10H22N2O2 |
Peso molecular |
202.29 g/mol |
Nombre IUPAC |
(3S,4S)-4-(aminomethyl)-1-(3-methoxypropyl)piperidin-3-ol |
InChI |
InChI=1S/C10H22N2O2/c1-14-6-2-4-12-5-3-9(7-11)10(13)8-12/h9-10,13H,2-8,11H2,1H3/t9-,10+/m0/s1 |
Clave InChI |
QOQDPKUFRNVBOG-VHSXEESVSA-N |
SMILES isomérico |
COCCCN1CC[C@H]([C@@H](C1)O)CN |
SMILES canónico |
COCCCN1CCC(C(C1)O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(Benzyloxy)ethylidene]pentanal](/img/structure/B14185208.png)
![4-[4-[(4-Ethenylphenyl)methoxy]phenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B14185227.png)
![Propyl (1S,2S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14185232.png)
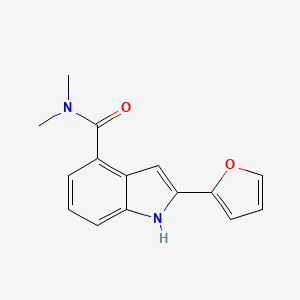

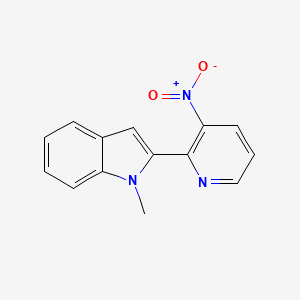
![6-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14185242.png)
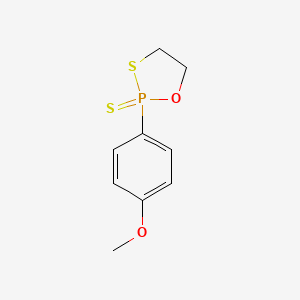
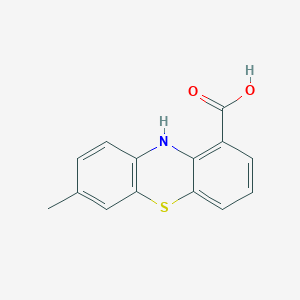
![3-[(4-Chlorophenyl)methylidene]-2-oxopentanoic acid](/img/structure/B14185258.png)
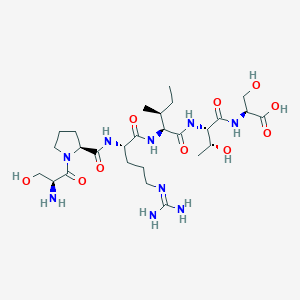
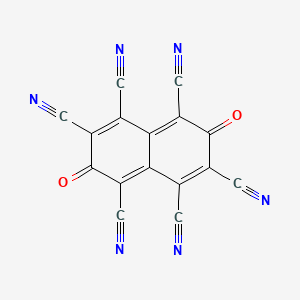
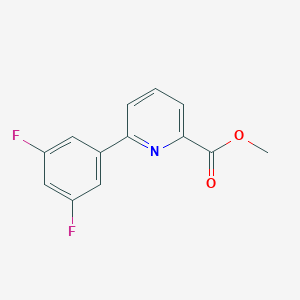
![Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-[(1S)-1-phenylethyl]-](/img/structure/B14185272.png)
